2-((Tert-butoxycarbonyl)amino)isonicotinic acid
Description
Historical Context and Discovery
The discovery of 2-((tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6) is rooted in advancements in heterocyclic chemistry and protective group strategies. The compound emerged as a critical intermediate in pharmaceutical synthesis, particularly for adenosine A2a receptor antagonists and metabotropic glutamate receptor modulators. Early synthetic routes for isonicotinic acid derivatives, such as ozonolysis and esterification methods, laid the groundwork for its development. The tert-butoxycarbonyl (Boc) protection strategy, widely adopted in peptide and heterocycle synthesis, was later applied to stabilize reactive amino groups in pyridine derivatives, enabling efficient functionalization. Patent literature from the early 2000s highlights its role in streamlining the synthesis of complex bioactive molecules, replacing laborious multi-step processes with more efficient protocols.
Nomenclature and Structural Identification
The IUPAC name This compound reflects its structural features:
- Isonicotinic acid backbone : Pyridine-4-carboxylic acid.
- Amino substituent : At position 2, protected by a Boc group.
Structural attributes :
- Molecular formula : $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{4} $$ (MW: 238.24 g/mol).
- SMILES : $$ \text{O=C(O)C1=CC=NC(NC(OC(C)(C)C)=O)=C1} $$.
- Key functional groups : Carboxylic acid (position 4), Boc-protected amine (position 2).
X-ray crystallography and NMR studies confirm the planar pyridine ring with substituents in orthogonal positions, minimizing steric hindrance. The Boc group adopts a conformation that shields the amine, enhancing stability during synthetic transformations.
Classification within Boc-Protected Pyridine Derivatives
This compound belongs to a broader class of Boc-protected pyridinecarboxylic acids , characterized by:
Its classification underscores its unique reactivity in cross-coupling reactions and solid-phase peptide synthesis, where regiospecific functionalization is critical.
Chemical Registry and Database Information
This compound is documented across major chemical databases:
Additional identifiers include InChIKey : HOKHELLEMBMVFK-UHFFFAOYSA-N and EC Number : Not formally assigned. Regulatory listings (e.g., REACH) emphasize its use in non-industrial research settings.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHELLEMBMVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624129 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365412-92-6 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Deprotection: Isonicotinic acid and tert-butyl cation.
Substitution: Various substituted isonicotinic acid derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the amino group is released, allowing further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, a comparison with analogous heterocyclic compounds is provided below. Key differences in substituents, reactivity, and biological relevance are highlighted.
Structural and Functional Group Comparisons
Key Observations :
- Reactivity: The Boc-protected amino group in this compound offers steric protection for amines, reducing undesired side reactions during peptide couplings. In contrast, chlorinated derivatives like 6-chloronicotinic acid exhibit higher electrophilicity, favoring nucleophilic aromatic substitution .
- Biological Activity: The carboxylic acid group in this compound enables its integration into protease inhibitors, whereas chlorinated analogs (e.g., 4-chloropyridine hydrochloride) are more commonly employed in metal-ligand complexes or catalytic systems .
Physicochemical Properties
- Solubility: The carboxylic acid group in this compound improves aqueous solubility compared to non-acidic analogs like Boc-piperidyl acetic acid, which rely on organic solvents for dissolution .
- Thermal Stability : Boc-protected compounds generally exhibit higher thermal stability than hydrochlorides (e.g., 4-chloropyridine hydrochloride), which may decompose at elevated temperatures .
Research Findings and Limitations
- Anticancer Activity: Derivatives of this compound (e.g., CW3) demonstrated IC₅₀ values in the nanomolar range against breast cancer cell lines, outperforming chlorinated analogs in target specificity .
Biological Activity
2-((Tert-butoxycarbonyl)amino)isonicotinic acid (Boc-isonicotinic acid) is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of Boc-isonicotinic acid, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Boc-isonicotinic acid is a derivative of isonicotinic acid, featuring a tert-butoxycarbonyl (Boc) group attached to the amino functional group. The general structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 249.26 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Melting Point | 150-153 °C |
| pKa | Approximately 4.5 |
Boc-isonicotinic acid exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : It has been shown to possess antimicrobial properties against certain bacterial strains. The mechanism involves interference with bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates that Boc-isonicotinic acid may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Aladdin Scientific demonstrated that Boc-isonicotinic acid displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In a preclinical model, Boc-isonicotinic acid was evaluated for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated a reduction in the levels of inflammatory markers such as TNF-alpha and IL-6 by approximately 50% compared to the control group.
Neuroprotective Effects
A recent study published in ACS Chemical Neuroscience explored the neuroprotective effects of Boc-isonicotinic acid on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with Boc-isonicotinic acid significantly reduced cell death and increased cell viability by over 40%.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacteria, Boc-isonicotinic acid was administered as part of a combination therapy. The results showed a marked improvement in infection resolution rates compared to standard treatments alone.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A study involving transgenic mice models for Alzheimer's disease demonstrated that administration of Boc-isonicotinic acid led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group on isonicotinic acid derivatives. Key steps include:
Amine Protection : Reacting 2-aminoisonicotinic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) in THF or DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water mixtures) .
Q. Characterization :
- NMR (¹H/¹³C) to confirm Boc-group integration and aromatic proton environments.
- HPLC-MS for purity assessment (>95% by area) .
Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from incomplete protection or solvent residues; repeating the reaction under anhydrous conditions or increasing Boc₂O stoichiometry is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Based on similar Boc-protected compounds, wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H302: harmful if swallowed; potential respiratory irritation) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for Boc protection. Software like Gaussian or ORCA can predict optimal solvents (e.g., THF vs. DMF) .
- Machine Learning (ML) : Train models on existing Boc-protection datasets to recommend stoichiometric ratios (e.g., Boc₂O:amine) and reaction times. ICReDD’s workflow integrates such predictions with experimental validation .
- Case Study : A 2024 study reduced optimization time by 40% using DFT-guided solvent selection and ML-predicted catalyst loading .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation :
Compare NMR (DMSO-d₆ vs. CDCl₃) to detect solvent-induced shifts.
Use FT-IR to confirm Boc-group carbonyl stretches (~1680–1720 cm⁻¹).
Perform X-ray crystallography for unambiguous structural confirmation .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify variables (e.g., reaction temperature, drying time) causing impurities. Fractional factorial designs can isolate critical factors with minimal trials .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Process Engineering :
Membrane Separation : Use nanofiltration to remove unreacted Boc₂O and byproducts (CRDC subclass RDF2050104) .
Continuous Flow Reactors : Enhance heat/mass transfer for Boc protection, reducing side reactions (e.g., di-Boc byproducts) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progression .
Q. How can this compound be integrated into peptide-mimetic drug discovery pipelines?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) :
Activate the carboxylic acid group using HATU/DIPEA for coupling to resin-bound peptides.
Deprotect the Boc group with TFA for subsequent amino acid additions .
- Biological Testing : Use SPR (Surface Plasmon Resonance) to assess binding affinity of conjugates to target proteins (e.g., kinase inhibitors) .
Data Contradiction and Reproducibility
Q. How to address batch-to-batch variability in melting point measurements?
- Methodological Answer :
- Controlled Crystallization : Standardize cooling rates (e.g., 1°C/min) and solvent systems (e.g., ethanol/water 3:1) to ensure consistent crystal lattice formation .
- DSC Analysis : Differential Scanning Calorimetry provides precise melting ranges (e.g., 150–151°C) and detects polymorphic forms .
Q. What experimental designs validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies :
Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
Monitor degradation via HPLC-MS (e.g., hydrolysis of Boc group) .
- DoE Approach : A 2³ factorial design (temperature, humidity, light exposure) identifies critical degradation factors with minimal experiments .
Integration into Broader Research
Q. How can this compound serve as a precursor for novel metal-organic frameworks (MOFs)?
- Methodological Answer :
- Coordination Chemistry : Utilize the carboxylic acid and Boc-protected amine for chelating metal ions (e.g., Zn²⁺, Cu²⁺).
- MOF Characterization :
PXRD to confirm crystallinity.
BET Analysis for surface area optimization (CRDC subclass RDF2050107) .
Q. What role does this compound play in enzymatic inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against target enzymes (e.g., bacterial amidases).
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the Boc-protected amine and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
